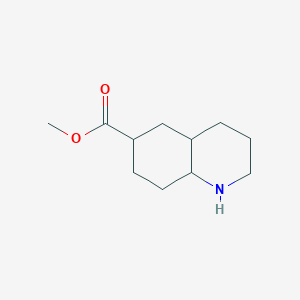
6-甲氧羰基-1-氮杂癸环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Carbomethoxy-1-azadecalin is a bicyclic nitrogen-containing compound that belongs to the class of azadecalins. These compounds are characterized by their unique structural framework, which includes a nitrogen atom within a decalin ring system. The presence of the carbomethoxy group at the 6-position adds to its chemical diversity and potential reactivity.
科学研究应用
6-Carbomethoxy-1-azadecalin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .
Mode of Action
For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .
Result of Action
Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .
生化分析
Biochemical Properties
. Azadecalins are characterized by their unique ring structure, which allows for regio- and stereo-selective construction of two carbon–carbon bonds simultaneously . This property may influence the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 6-Carbomethoxy-1-azadecalin are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence various cellular processes . For instance, some azadecalins have been found to stimulate pollen germination in certain plant species , suggesting potential roles in cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of 6-Carbomethoxy-1-azadecalin remains to be elucidated. Based on its structural similarity to other azadecalins, it may undergo similar reactions, such as the Diels–Alder reaction, which involves the formation of a six-membered ring structure through a six-electron cyclic transition state . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Carbomethoxy-1-azadecalin in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to exhibit changes in their effects over time in laboratory settings . For instance, the effects of certain drugs can vary depending on the temperature and duration of exposure .
Dosage Effects in Animal Models
The effects of 6-Carbomethoxy-1-azadecalin at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been used to induce diabetes in animal models, suggesting potential dose-dependent effects .
Metabolic Pathways
The metabolic pathways involving 6-Carbomethoxy-1-azadecalin are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to participate in various metabolic pathways, including those involving carbohydrates, proteins, and lipids .
Transport and Distribution
The transport and distribution of 6-Carbomethoxy-1-azadecalin within cells and tissues are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to be transported and distributed within cells via various mechanisms, including passive diffusion, carrier-mediated transport, and transcytosis .
Subcellular Localization
The subcellular localization of 6-Carbomethoxy-1-azadecalin is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to localize to various subcellular compartments, including the endoplasmic reticulum , peroxisomes , and other organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbomethoxy-1-azadecalin can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable dihydropyridine derivative can lead to the formation of the azadecalin core. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Carbomethoxy-1-azadecalin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
6-Carbomethoxy-1-azadecalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbomethoxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the azadecalin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
- 6-Carbomethoxy-1-aza-4-decalone
- 7-Carbomethoxy-1-azadecalin
- 7-Carbomethoxy-1-aza-4-decalone
Uniqueness
6-Carbomethoxy-1-azadecalin is unique due to its specific substitution pattern and the presence of the carbomethoxy group at the 6-position. This structural feature distinguishes it from other azadecalins and contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGOEDSSXHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)
![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)
![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)
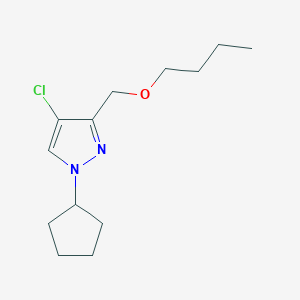
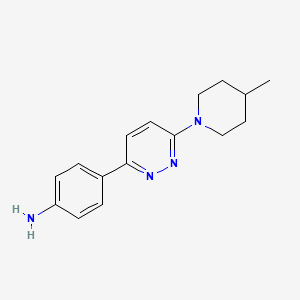
amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)
![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)
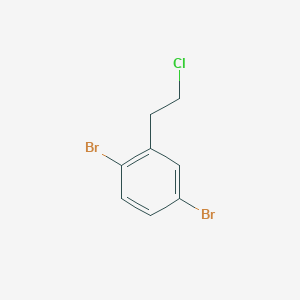
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
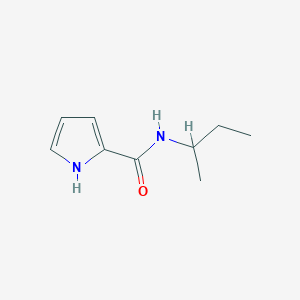
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)
![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)
